molecular formula C15H15FN4O2S B2497225 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209301-90-5

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2497225
CAS No.: 1209301-90-5
M. Wt: 334.37
InChI Key: HSYBUYIXEKSYAM-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole ring and the fluorophenyl group. Common reagents used in these reactions include thioamides, hydrazines, and fluorobenzenes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a pyrazole core linked to a thiazole moiety, an ethoxy group, and a fluorophenyl substituent. These functional groups contribute to its biological activity.

Biological Activities

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound showed promising results:

CompoundInhibition PercentageReference Drug
10a75%Ibuprofen
10e70%Ibuprofen
10f76%Ibuprofen
10g78%Ibuprofen

These results indicate that the compound may effectively reduce inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluating various thiazole-bearing pyrazole derivatives found that some showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported as follows:

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

3. Anticancer Potential

Preliminary studies have indicated that certain pyrazole derivatives possess anticancer activity. The compound's structural features may allow it to interact with specific molecular targets involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit tumor necrosis factor (TNF) and interleukin (IL) pathways involved in inflammation and cancer progression .

Case Studies

Case Study: Pyrazole Derivatives in Cancer Treatment

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested them for anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects at low concentrations, suggesting a pathway for further development into therapeutic agents .

Case Study: In Vivo Evaluation of Anti-inflammatory Effects

In vivo models have been utilized to assess the anti-inflammatory effects of the compound. For example, one study demonstrated that administration of similar thiazole-pyrazole derivatives significantly reduced edema in rat models compared to controls .

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-2-22-12-9-20(11-5-3-10(16)4-6-11)19-13(12)14(21)18-15-17-7-8-23-15/h3-6,9H,2,7-8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBUYIXEKSYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=NCCS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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